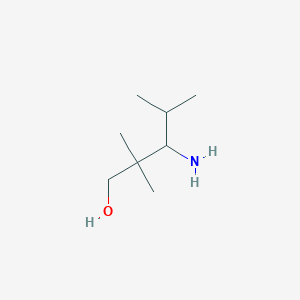

3-Amino-2,2,4-trimethylpentan-1-ol

Description

3-Amino-2,2,4-trimethylpentan-1-ol is a branched-chain amino alcohol with the molecular formula C₈H₁₇NO and a molecular weight of 159.23 g/mol. Its IUPAC name reflects its structure: a pentanol backbone substituted with amino (-NH₂) and three methyl groups at positions 2, 2, and 4, respectively . This compound is primarily used in research and development, particularly in organic synthesis and pharmaceutical intermediates, as noted in safety data sheets (SDS) from suppliers like AK Scientific, Inc. and CymitQuimica .

Key properties include:

Properties

IUPAC Name |

3-amino-2,2,4-trimethylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-6(2)7(9)8(3,4)5-10/h6-7,10H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZVUDNDZMVZFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amination of 2,2,4-trimethylpentan-1-ol: One common method involves the amination of 2,2,4-trimethylpentan-1-ol using ammonia or an amine source under specific reaction conditions.

Reductive Amination: Another approach is the reductive amination of 2,2,4-trimethylpentan-1-one with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production methods for 3-Amino-2,2,4-trimethylpentan-1-ol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be reduced to form various amines or alcohols depending on the reducing agents used.

Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Secondary amines, primary alcohols.

Substitution Products: Halogenated compounds, sulfonated compounds.

Scientific Research Applications

Chemistry:

Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

Biology:

Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

Metabolic Pathways: Studied for its role in metabolic pathways involving amino alcohols.

Medicine:

Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals.

Therapeutic Agents: Evaluated for its therapeutic properties in treating various diseases.

Industry:

Mechanism of Action

The mechanism of action of 3-Amino-2,2,4-trimethylpentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-Amino-2,2,4-trimethylpentan-1-ol with structurally related amino alcohols and alkanols:

Functional and Industrial Differences

Amino Alcohols vs. Simple Alkanols

- Polarity and Solubility: The presence of both -NH₂ and -OH groups in 3-Amino-2,2,4-trimethylpentan-1-ol enhances its polarity compared to simple alkanols like 3-Methyl-1-pentanol, which lacks an amino group. This impacts solubility in aqueous systems and reactivity in synthesis .

- Applications: While 3-Methyl-1-pentanol is used as a solvent or fragrance precursor, amino alcohols like the target compound are critical in synthesizing chiral pharmaceuticals due to their stereochemical versatility .

Substituent Effects

- Chlorinated Analogues: Compounds like 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol exhibit reduced solubility in water due to hydrophobic Cl substituents, contrasting with the more hydrophilic branched structure of the target compound .

- Cyclic Structures: Cyclopentenyl derivatives (e.g., 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol) are prioritized in fragrances for their volatility and stability, whereas linear amino alcohols are tailored for non-volatile applications like drug delivery .

Research Findings and Data Gaps

- Synthesis Efficiency: The branched structure of 3-Amino-2,2,4-trimethylpentan-1-ol allows for stereoselective synthesis, but yields are lower compared to simpler analogues like 3-Methyl-1-pentanol due to steric hindrance .

- Toxicity Data: Limited studies exist on the target compound’s ecotoxicity, whereas chlorinated analogues have well-documented environmental persistence concerns .

Biological Activity

3-Amino-2,2,4-trimethylpentan-1-ol, with the molecular formula and a molecular weight of , is an organic compound that exhibits various biological activities. This compound is of interest due to its potential applications in medicinal chemistry, enzyme inhibition, and metabolic studies. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

3-Amino-2,2,4-trimethylpentan-1-ol can be synthesized through various methods including:

- Amination of 2,2,4-trimethylpentan-1-ol using ammonia or amine sources.

- Reductive amination of 2,2,4-trimethylpentan-1-one with ammonia in the presence of reducing agents such as sodium cyanoborohydride.

Enzyme Inhibition

Research indicates that 3-Amino-2,2,4-trimethylpentan-1-ol may act as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes involved in metabolic pathways. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially modulating their activity.

Therapeutic Applications

The compound has been explored for its therapeutic properties in drug development. It serves as a scaffold for creating new pharmaceuticals aimed at treating various diseases. Its unique structure allows for modifications that can enhance biological activity against specific targets.

The mechanism of action involves several interactions:

- Hydrogen Bonding: The hydroxyl group participates in hydrogen bonding with biological molecules.

- Electrostatic Interactions: The amino group can engage in electrostatic interactions that influence receptor binding and enzyme activity.

Case Studies

-

Enzyme Activity Modulation:

A study investigated the effects of 3-Amino-2,2,4-trimethylpentan-1-ol on specific enzymes in vitro. Results showed a significant inhibition of enzyme activity at varying concentrations, suggesting its potential as a therapeutic agent in metabolic disorders. -

Pharmacological Evaluation:

In animal models, administration of the compound resulted in observable changes in metabolic rates and enzyme levels indicative of its role in metabolic pathways involving amino alcohols.

Comparative Analysis

To understand the uniqueness of 3-Amino-2,2,4-trimethylpentan-1-ol compared to similar compounds, the following table summarizes key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-2,2,4-trimethylpentan-1-ol | Branching with amino and hydroxyl groups | Enzyme inhibition; drug scaffold |

| 2-Amino-2-methyl-1-propanol | Simpler structure | Limited biological activity |

| 3-Amino-2-methyl-1-butanol | Shorter carbon chain | Moderate enzyme interaction |

| 2-Amino-2,4-dimethylpentan-1-ol | Different methyl group positioning | Varies; less studied |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.